

Application Note: Analysis of Methyl 12-oxooctadecanoate using Mass Spectrometry

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Compound of Interest

Compound Name: Methyl 12-oxooctadecanoate

Cat. No.: B018448

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Introduction

Methyl 12-oxooctadecanoate, also known as methyl 12-ketostearate, is a keto-fatty acid methyl ester that plays a role in various biological processes and is of interest in metabolic research and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of such compounds. Understanding the characteristic fragmentation pattern of **Methyl 12-oxooctadecanoate** is essential for its unambiguous identification in complex biological matrices. This document provides a detailed overview of its electron ionization (EI) mass spectrometry fragmentation pattern, a protocol for its analysis, and a summary of key fragment ions.

Mass Spectrometry Fragmentation Pattern

Under electron ionization (EI) at 70 eV, **Methyl 12-oxooctadecanoate** undergoes characteristic fragmentation, yielding a unique mass spectrum that provides structural information. The fragmentation is primarily driven by the presence of the methyl ester and the ketone functional groups. The molecular ion ($[M]^+\bullet$) is observed at m/z 312.

The fragmentation of long-chain fatty acid methyl esters is influenced by the position of functional groups. For **Methyl 12-oxooctadecanoate**, the key fragmentation pathways include:

- α -cleavage adjacent to the carbonyl group of the ketone and the ester.

- McLafferty rearrangement, a characteristic fragmentation for esters, which can lead to the formation of a prominent ion at m/z 74.
- Cleavage at the carbon-carbon bonds adjacent to the keto group.

Data Presentation

The electron ionization mass spectrum of **Methyl 12-oxooctadecanoate** is characterized by several key fragment ions. The relative intensities of these ions are crucial for positive identification.

m/z	Relative Intensity (%)	Proposed Fragment Ion	Fragmentation Pathway
55	100.0	$[C_4H_7]^+$	Alkyl fragment
74	85.0	$[C_3H_6O_2]^{+\bullet}$	McLafferty rearrangement of the methyl ester
87	45.0	$[C_4H_7O_2]^+$	α -cleavage at the ester group
98	60.0	$[C_6H_{10}O]^{+\bullet}$	Cleavage at the keto group with rearrangement
111	40.0	$[C_7H_{11}O]^+$	Cleavage adjacent to the keto group
129	25.0	$[C_8H_{17}O]^+$	Cleavage adjacent to the keto group
157	15.0	$[C_9H_{17}O_2]^+$	Cleavage of the alkyl chain
185	10.0	$[C_{11}H_{21}O_2]^+$	Cleavage adjacent to the keto group
213	5.0	$[C_{13}H_{25}O_2]^+$	Cleavage adjacent to the keto group
281	2.0	$[M-OCH_3]^+$	Loss of the methoxy group from the molecular ion
312	1.0	$[M]^{+\bullet}$	Molecular ion

Experimental Protocols

A robust and reliable method for the analysis of **Methyl 12-oxooctadecanoate** in biological samples involves derivatization followed by GC-MS analysis. The derivatization is necessary to improve the volatility and thermal stability of the analyte.

Protocol 1: Derivatization of Keto-Fatty Acids (Oximation followed by Silylation)

This two-step derivatization procedure is recommended for keto-fatty acids to protect the ketone group and increase the volatility of the molecule.^[1]

Materials:

- Sample containing **Methyl 12-oxooctadecanoate**
- Methoxyamine hydrochloride (20 mg/mL in pyridine)
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Internal standard (e.g., Methyl heptadecanoate)
- Anhydrous sodium sulfate
- Hexane
- Reaction vials (2 mL) with PTFE-lined caps
- Heating block
- Vortex mixer

Procedure:

- **Sample Preparation:** Transfer a known amount of the sample extract into a reaction vial and evaporate to dryness under a gentle stream of nitrogen.
- **Internal Standard Addition:** Add a known amount of the internal standard to the dried sample.
- **Oximation:** Add 50 µL of the methoxyamine hydrochloride solution to the dried sample. Cap the vial tightly and vortex for 1 minute. Incubate the mixture at 60°C for 30 minutes in a heating block.
- **Silylation:** After cooling to room temperature, add 50 µL of BSTFA with 1% TMCS to the reaction mixture. Cap the vial tightly and vortex for 1 minute. Incubate the mixture at 60°C for

30 minutes.

- Extraction: After cooling, add 200 μ L of hexane and 200 μ L of water. Vortex thoroughly. Centrifuge to separate the layers.
- Sample Collection: Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions:

- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent
- Injector Temperature: 250°C
- Injection Mode: Splitless (1 μ L injection volume)
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes
 - Ramp to 200°C at 10°C/min
 - Ramp to 280°C at 5°C/min, hold for 10 minutes

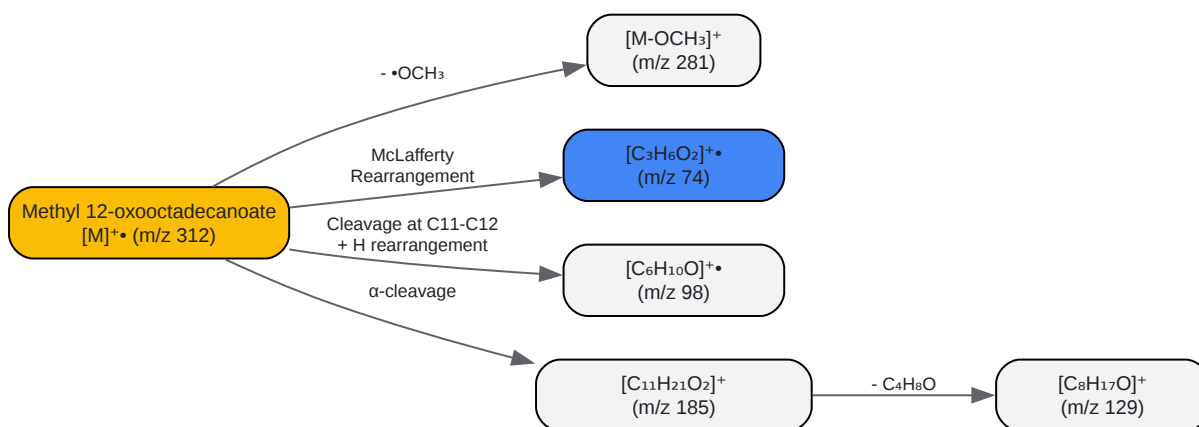
MS Conditions:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV

- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Mass Range: m/z 40-400
- Scan Mode: Full scan

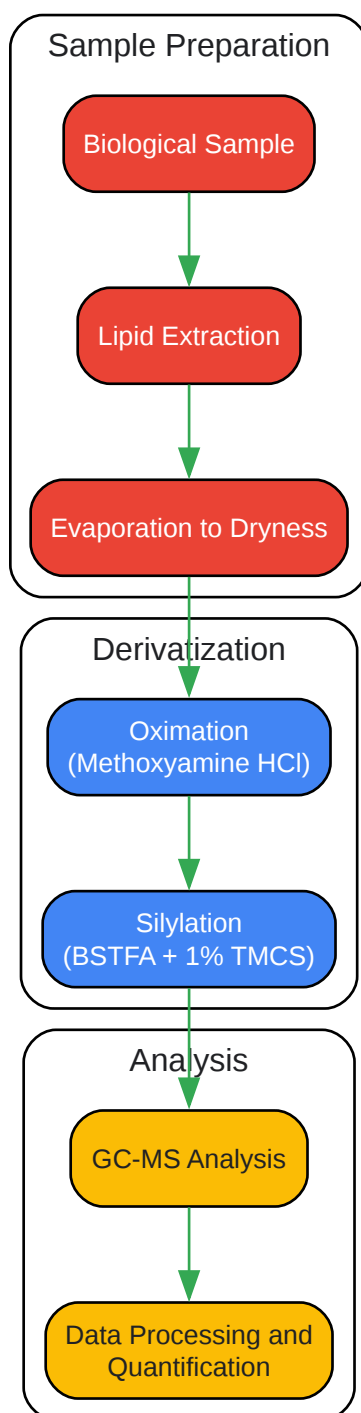
Visualizations

The following diagrams illustrate the proposed fragmentation pathway of **Methyl 12-oxooctadecanoate** and the general experimental workflow for its analysis.



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Caption: Proposed fragmentation pathway of **Methyl 12-oxooctadecanoate** in EI-MS.



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Caption: General experimental workflow for the GC-MS analysis of **Methyl 12-oxooctadecanoate**.

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References

- 1. benchchem.com [benchchem.com]
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